phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
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Overview
Description
Phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a phenyl group attached to a coumarin moiety via an oxyacetic acid linker, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the following steps:
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Synthesis of the Coumarin Core: : The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, 3,4,8-trimethylcoumarin can be synthesized by reacting 3,4,8-trimethylphenol with ethyl acetoacetate under acidic conditions .
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Formation of the Oxyacetic Acid Linker: : The coumarin derivative is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the oxyacetic acid linker .
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Attachment of the Phenyl Group: : Finally, the phenyl group is introduced via an etherification reaction, where the coumarin-oxyacetic acid intermediate is reacted with phenol in the presence of a dehydrating agent like phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and coumarin moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group in the coumarin ring, using reagents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can be converted to its corresponding carboxylic acids or quinones.
Reduction: The reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a probe in mechanistic studies of organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving coumarin derivatives.
Medicine: Explored for its anti-inflammatory, anticoagulant, and anticancer properties due to the biological activity of the coumarin core.
Industry: Utilized in the development of fluorescent dyes and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The biological activity of phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which is involved in drug metabolism.
Antioxidant Activity: The phenolic structure allows it to scavenge free radicals, thereby exhibiting antioxidant properties.
Anticoagulant Activity: Similar to other coumarins, it can inhibit vitamin K epoxide reductase, reducing the synthesis of clotting factors.
Comparison with Similar Compounds
Phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant with a similar mechanism of action but different substitution pattern.
Umbelliferone: A simpler coumarin derivative with notable antioxidant properties.
Scopoletin: Another coumarin with anti-inflammatory and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-phenyl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-12(2)20(23)25-17-13(3)16(10-9-15(11)17)24-18(19(21)22)14-7-5-4-6-8-14/h4-10,18H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIOIIZICLVPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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